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Compound of Interest

Compound Name: (+)-Bisabolangelone

Cat. No.: B1244800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications
(+)-Bisabolangelone is a sesquiterpenoid that has garnered significant interest for its potential

therapeutic properties. Key identifiers and physicochemical properties are summarized below.

Property Value Citation(s)

CAS Number 30557-81-4 [1][2]

Molecular Formula C₁₅H₂₀O₃ [1][2]

Molecular Weight 248.32 g/mol [1][2]

Compound Type Sesquiterpenoid [1]

Appearance Powder [1]

Source

Isolated from Angelica species,

including the resin of

Commiphora myrrha.

[1]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[1]
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Mechanism of Action: Anti-inflammatory Effects
(+)-Bisabolangelone exhibits potent anti-inflammatory activity primarily through the modulation

of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways. In inflammatory contexts, such as stimulation by lipopolysaccharide (LPS), (+)-
Bisabolangelone has been shown to suppress the production of key inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by

inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the

phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the

nucleus and induce the transcription of pro-inflammatory genes.

(+)-Bisabolangelone intervenes in this pathway by inhibiting the degradation of IκBα, which

consequently prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of

NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators.

Attenuation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal

kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli,

including inflammation. (+)-Bisabolangelone has been demonstrated to inhibit the

phosphorylation of these key MAPK proteins in LPS-stimulated macrophages. By doing so, it

effectively dampens the inflammatory cascade that is otherwise promoted by their activation.

The combined inhibition of both the NF-κB and MAPK pathways results in a significant

reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha

(TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators

like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Quantitative Data Summary
The anti-inflammatory effects of (+)-Bisabolangelone have been quantified in various studies.

The following table summarizes its impact on key inflammatory markers in LPS-stimulated

RAW 264.7 macrophages.
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Inflammatory Mediator Effect of (+)-Bisabolangelone Treatment

Nitric Oxide (NO)
Significant, dose-dependent inhibition of NO

production.

Prostaglandin E₂ (PGE₂) Dose-dependent reduction in PGE₂ levels.

TNF-α
Suppression of TNF-α production at both the

mRNA and protein levels.

IL-1β Inhibition of IL-1β expression.

IL-6 Reduction in the secretion of IL-6.

Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field

for the study of anti-inflammatory compounds like (+)-Bisabolangelone. Researchers should

optimize these protocols for their specific experimental conditions.

Isolation and Purification of (+)-Bisabolangelone from
Angelica Species

Extraction: The dried and powdered roots of the Angelica species are extracted with a

suitable solvent such as methanol or ethanol at room temperature.

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl

acetate, to separate compounds based on their polarity.

Column Chromatography: The fraction containing (+)-Bisabolangelone (typically the less

polar fractions) is subjected to column chromatography on silica gel. The column is eluted

with a gradient of solvents, for example, a hexane-ethyl acetate mixture, with the polarity

being gradually increased.

Further Purification: Fractions containing the compound of interest are identified by thin-layer

chromatography (TLC). These fractions are then pooled and may be subjected to further
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purification steps, such as preparative high-performance liquid chromatography (HPLC), to

yield pure (+)-Bisabolangelone.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and

Mass Spectrometry (MS).

Cell Culture and Treatment
Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO₂.[3]

Treatment: Cells are seeded in appropriate culture plates. Once they reach the desired

confluence, they are pre-treated with various concentrations of (+)-Bisabolangelone
(dissolved in DMSO, with the final DMSO concentration typically kept below 0.1%) for a

specified time (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL)

for a designated period (e.g., 24 hours for cytokine measurements).

Western Blot Analysis for NF-κB and MAPK Pathways
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a

Bradford or BCA protein assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-
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specific antibody binding.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. A

loading control, such as β-actin or GAPDH, should also be probed.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Real-Time Polymerase Chain Reaction (RT-PCR) for
Cytokine mRNA Expression

RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA

isolation kit according to the manufacturer's instructions.

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme and oligo(dT) or random primers.

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific

primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for

normalization. The reaction is performed using a SYBR Green or TaqMan-based assay on a

real-time PCR system.

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt

method.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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